3-Bromophenethyl alcohol
Overview
Description
3-Bromophenethyl alcohol is a phenethyl alcohol derivative with the chemical formula C8H9BrO and a molecular weight of 201.06 g/mol . It is a clear, colorless liquid with a boiling point of 107-110°C at 1 mmHg . This compound is primarily used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromophenethyl alcohol can be synthesized through several methods. One common method involves the reaction of m-bromophenylacetic acid with ethanol in the presence of concentrated sulfuric acid as a catalyst . The reaction mixture is heated to the boiling point of ethanol (78°C) and refluxed for about 5 hours. The resulting product is then subjected to a reduction reaction using potassium borohydride and anhydrous lithium chloride in tetrahydrofuran (THF) as the solvent . The mixture is cooled with ice water and the product is extracted using toluene, followed by recrystallization from petroleum ether to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Bromophenethyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-bromophenylacetaldehyde or 3-bromophenylacetic acid using oxidizing agents like or .
Reduction: The compound can be reduced to 3-bromophenethylamine using reducing agents such as .
Substitution: It can undergo nucleophilic substitution reactions to form derivatives like 3-bromophenethyl mesylate when treated with methanesulfonyl chloride .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanesulfonyl chloride in the presence of a base like triethylamine.
Major Products:
Oxidation: 3-Bromophenylacetaldehyde, 3-Bromophenylacetic acid.
Reduction: 3-Bromophenethylamine.
Substitution: 3-Bromophenethyl mesylate.
Scientific Research Applications
3-Bromophenethyl alcohol has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Bromophenethyl alcohol involves its interaction with specific molecular targets and pathways. As an alcohol derivative, it can participate in hydrogen bonding and other intermolecular interactions. The bromine atom in its structure can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The exact molecular targets and pathways depend on the specific application and the chemical environment in which it is used.
Comparison with Similar Compounds
- 2-Bromophenethyl alcohol
- 4-Bromophenethyl alcohol
- 3-Chlorophenethyl alcohol
Comparison: 3-Bromophenethyl alcohol is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to 2-Bromophenethyl alcohol and 4-Bromophenethyl alcohol, the 3-position bromine allows for different steric and electronic effects, making it suitable for specific synthetic applications. Additionally, the presence of the bromine atom enhances its reactivity in nucleophilic substitution reactions compared to its chlorinated counterpart, 3-Chlorophenethyl alcohol .
Properties
IUPAC Name |
2-(3-bromophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTFLKHCSZSFOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370116 | |
Record name | 3-Bromophenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28229-69-8 | |
Record name | 3-Bromophenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-bromophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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